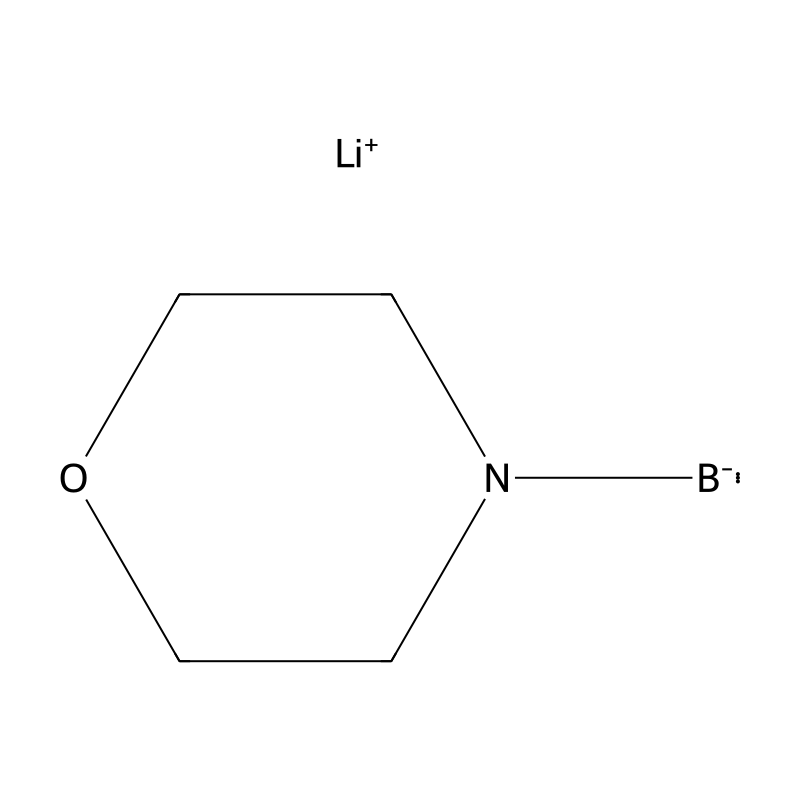

Lithium morpholinoborohydride 1M solut

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

General Use in Reduction-Amination Reactions

Specific Scientific Field: Chemistry - Organic Synthesis

Application Summary: Lithium morpholinoborohydride (LAB) is a reagent used for reduction-amination reactions . It is capable of reducing a variety of functional groups .

Methods of Application: The specific method of application would depend on the particular reaction being carried out. Generally, LAB is added to the reaction mixture to facilitate the reduction-amination process .

Results or Outcomes: The use of LAB in reduction-amination reactions can lead to the formation of new compounds. The specific outcomes would depend on the reactants used .

Use in Lithium-Metal Batteries

Specific Scientific Field: Material Science - Battery Technology

Application Summary: In lithium-metal batteries, grains of lithium can become electrically isolated from the anode, lowering battery performance . Experiments reveal that rest periods after battery discharge might help to solve this problem .

Methods of Application: The lithium-metal batteries are discharged and then allowed to rest. This rest period allows electrically isolated lithium metal to reconnect to the anode .

Results or Outcomes: The rest periods after battery discharge have been found to restore the performance of discharged lithium-metal batteries . This could potentially improve the efficiency and lifespan of these batteries .

Use in Lithium-Metal Batteries with High-Voltage Cathode Materials

Methods of Application: The electrolytes containing FEC and LiDFOB additives, which have a high oxidation potential beyond 5.0 V (vs. Li+/Li), are added to the basic electrolyte .

Results or Outcomes: The modified electrolytes can perfectly match the LRM at high temperature and voltage . The capacity retention rate of the LRM/Li battery after 200 cycles was 66.5% at 25°C, and 68.7% after 100 cycles at 40°C .

Use in Selective Recovery of Lithium

Specific Scientific Field: Chemical Engineering - Lithium Recovery

Application Summary: Lithium morpholinoborohydride is used in the fabrication of antifouling lithium-imprinted hybrid membranes (LIHMs) for the selective recovery of lithium from complex systems .

Methods of Application: The LIHMs are fabricated through a hydrolysis polymerization method .

Results or Outcomes: The LIHMs can selectively recover lithium from complex systems, which is of great significance with the increasing demand for lithium resources .

Lithium morpholinoborohydride (LiBH(Morph)), also known as lithium tetrakis(dimethylamino)borohydride, is a reducing agent commonly used in organic synthesis. It is typically encountered as a 1M solution in the solvent tetrahydrofuran (THF) [, ]. Its significance lies in its ability to selectively reduce a variety of functional groups under mild reaction conditions []. Due to its air and moisture sensitivity, LiBH(Morph) is usually handled and stored under an inert atmosphere, such as nitrogen or argon [].

Molecular Structure Analysis

LiBH(Morph) features a tetrahedral structure with a central boron atom bonded to a hydride (H) and three morpholino groups (C4H8NO). The remaining site is occupied by a lithium cation (Li+). The morpholino groups contribute electron density to the boron atom, making the B-H bond more reactive towards oxidation []. This structure allows LiBH(Morph) to act as a hydride donor in reduction reactions.

Chemical Reactions Analysis

Synthesis

LiBH(Morph) is typically synthesized by the reaction of lithium borohydride (LiBH4) with morpholine (C4H9NO) in THF at low temperatures [].

LiBH4 + 3 Morpholine → LiBH(Morph) + 3 (H-Morpholine)

(H-Morpholine represents morpholinium cation)

Reductions

LiBH(Morph) is a versatile reducing agent capable of reducing various functional groups in organic molecules. Some key examples include:

- Carbonyls (C=O) to alcohols (C-OH): LiBH(Morph) effectively reduces aldehydes, ketones, esters, and amides to their corresponding primary or secondary alcohols [].

R-C=O + LiBH(Morph) → R-CHOH + LiBO(Morph)

- Imines (C=N) to amines (C-NH2): Selective reduction of imines to amines can be achieved with LiBH(Morph) [].

R-C=N-R' + LiBH(Morph) → R-CH2-NHR' + LiBO(Morph)

- Alkenes (C=C) to alkanes (C-C): While not its primary function, LiBH(Morph) can also reduce certain alkenes under specific reaction conditions [].

Decomposition

LiBH(Morph) decomposes upon exposure to moisture or air, releasing hydrogen gas (H2) and forming boric acid derivatives [].

Physical And Chemical Properties Analysis

In reduction reactions, LiBH(Morph) acts as a hydride donor. The B-H bond breaks heterolytically, releasing a hydride ion (H-) to the substrate being reduced. The morpholino groups stabilize the resulting positively charged boron species []. The specific mechanism of reduction depends on the functional group being targeted.

LiBH(Morph) is a flammable and irritant compound. It can react violently with water or strong oxidizing agents, releasing flammable hydrogen gas [].

- Safety Concerns:

- Flammability: LiBH(Morph) solutions are flammable and should not be exposed to heat or ignition sources [].

- Skin and eye irritant: Contact with LiBH(Morph) can cause skin and eye irritation [].

- Toxicity: Data on the specific toxicity of LiBH(Morph) is limited. However, it is recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].

- Reduction of Carbonyl Compounds: Lithium morpholinoborohydride can reduce aldehydes and ketones to their corresponding alcohols.

- Hydrogen Generation: When reacted with water, it can release hydrogen gas, similar to other borohydrides, which can be utilized in hydrogen generation applications.

The general reaction with water can be represented as follows:

Lithium morpholinoborohydride can be synthesized through several methods:

- Direct Reaction: Lithium borohydride can be reacted with morpholine under controlled conditions to form lithium morpholinoborohydride.

- Metathesis Reactions: This involves the exchange reaction between lithium compounds and morpholine derivatives, leading to the formation of the desired product.

- Solvothermal Methods: Using solvents under heat and pressure can facilitate the formation of lithium morpholinoborohydride from its precursors.

Lithium morpholinoborohydride has several applications:

- Reducing Agent: It is primarily used in organic synthesis as a reducing agent for various functional groups such as carbonyls.

- Hydrogen Storage: Due to its ability to release hydrogen gas upon reaction with water, it may find applications in hydrogen storage technologies.

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Lithium morpholinoborohydride shares similarities with several other compounds within the borohydride family and lithium-based reagents. Below is a comparison highlighting its uniqueness:

| Compound | Reducing Agent Strength | Solubility | Unique Features |

|---|---|---|---|

| Lithium Borohydride | Strong | High (in ethers) | Commonly used for carbonyl reductions |

| Sodium Borohydride | Moderate | High | More commonly used than lithium borohydride |

| Lithium Dimethylaminoborohydride | Moderate | Soluble in water | Used for selective reductions |

| Lithium Morpholinoborohydride | Strong | Soluble in water | Incorporates cyclic amine structure; unique reactivity profile |

Similar Compounds- Lithium Borohydride

- Sodium Borohydride

- Lithium Dimethylaminoborohydride

Lithium morpholinoborohydride stands out due to its combination of lithium's reactivity and the unique structural properties imparted by morpholine, allowing for specific applications in organic synthesis that may not be achievable with other borohydrides.

Nucleophilic Substitution Approaches Using Morpholine-Borane Complexes

Lithium morpholinoborohydride is synthesized via nucleophilic substitution between morpholine-borane complexes and lithium-based reagents. A common precursor, borane-morpholine ($$ \text{C}4\text{H}{12}\text{BNO} $$), reacts with lithium hydride ($$ \text{LiH} $$) in tetrahydrofuran (THF) under inert conditions:

$$

\text{LiH} + \text{C}4\text{H}{12}\text{BNO} \rightarrow \text{LiBH}3\text{NC}4\text{H}8\text{O} + \text{H}2 \uparrow

$$

This method yields a 1M THF solution with >95% purity, as confirmed by $$^{11}\text{B}$$ NMR and elemental analysis. The reaction’s exothermic nature necessitates controlled temperatures (<10°C) to prevent decomposition.

Key Parameters:

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 0–10°C | |

| Solvent | THF | |

| Yield | 85–92% |

Metathesis Reactions of Alkali Metal Borohydrides with Morpholine Derivatives

Metathesis between sodium borohydride ($$ \text{NaBH}4 $$) and lithium morpholinoborate salts provides a scalable route. For example:

$$

\text{NaBH}4 + \text{LiNC}4\text{H}8\text{O} \rightarrow \text{LiBH}3\text{NC}4\text{H}_8\text{O} + \text{NaH}

$$

Ball-milling enhances reaction efficiency, achieving 90% conversion within 2 hours. This method avoids volatile byproducts and is preferred for industrial-scale production.

Advantages:

- Solvent-Free: Eliminates THF, reducing purification steps.

- High Purity: Residual sodium hydride ($$ \text{NaH} $$) is removed via filtration.

In Situ Generation Strategies for Tandem Reaction Systems

In tandem amination-reduction reactions, lithium morpholinoborohydride is generated in situ from morpholine and lithium borohydride ($$ \text{LiBH}4 $$). For instance, fluorobenzonitriles undergo simultaneous amination and nitrile reduction:

$$

\text{Ar-CN} + \text{LiBH}4 + \text{C}4\text{H}8\text{NO} \rightarrow \text{Ar-CH}2\text{NH}2 + \text{LiF} + \text{B(OH)}_3

$$

This one-pot method achieves 81–95% yields, bypassing intermediate isolation.

Case Study:

- Substrate: 2-Fluorobenzonitrile

- Product: 2-(4-Morpholino)benzylamine

- Conditions: THF, 65°C, 2 hours.

GHS Hazard Statements

H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive